N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-phenylmethanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential components of this compound, has been a topic of interest in recent literature . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Furan and Thiophene in Drug Design Furan and thiophene rings are significant in the development of bioactive molecules, especially in the realm of drug design. These five-membered heterocycles are integral to the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. Their incorporation into bioactive molecules has been demonstrated to affect activities through bioisosteric replacement, influencing antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The review by Ostrowski (2022) highlights over 170 derivatives, showcasing the broad utility of furan and thiophene substituents in enhancing biological activity (Ostrowski, 2022).
Biomass Conversion to Furan Derivatives The conversion of plant biomass into furan derivatives presents a sustainable pathway to a new generation of polymers, functional materials, and fuels. Furan derivatives like 5-Hydroxymethylfurfural (HMF) and its derivatives are pivotal as they can serve as alternatives to non-renewable hydrocarbon sources. Chernyshev, Kravchenko, and Ananikov (2017) provide an analysis on the synthesis of HMF from hexose carbohydrates and lignocellulose, exploring the potential of HMF and its derivatives in various industries, including pharmaceuticals and chemicals, which underscores the versatility of furan-based compounds in sustainable applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Surface Reactions of Thiophene and Furan Understanding the interactions of thiophene and furan with surfaces like palladium (Pd) is critical for applications in catalysis and materials science. Caldwell and Land (1997) investigated the decomposition mechanisms of these heterocycles on Pd surfaces, revealing distinct pathways for their reactions. Such studies are foundational for developing catalysts and materials with specific functionalities, indicating the broader implications of thiophene and furan in scientific research (Caldwell & Land, 1997).
Mechanism of Action
While the specific mechanism of action for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-phenylmethanesulfonamide is not mentioned in the search results, it is known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c19-23(20,13-14-6-2-1-3-7-14)18-12-15(16-8-4-10-21-16)17-9-5-11-22-17/h1-11,15,18H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZSHUIOWSDDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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